3-(3-nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid
Description
Properties
IUPAC Name |
3-(3-nitro-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c18-10(19)12-2-8-1-9(3-12)5-13(4-8,6-12)16-7-14-11(15-16)17(20)21/h7-9H,1-6H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKGWLMBQJIERA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The foundational approach for synthesizing adamantane-triazole hybrids involves leveraging the carbocation-forming propensity of 1-adamantanecarboxylic acid under strongly acidic conditions. In this mechanism, protonation of the carboxylic acid group generates a bridgehead carbocation at the adamantane core, which undergoes electrophilic substitution with azoles. For the target compound, 3-nitro-1H-1,2,4-triazole serves as the nucleophile, attacking the adamantyl carbocation to form the C–N bond.
Key considerations include:
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Acid Selection : Triflic acid or concentrated sulfuric acid are optimal for carbocation stabilization.
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Solvent Systems : Reactions are typically conducted in polar aprotic solvents (e.g., dichloromethane or acetonitrile) to enhance ionic intermediates.
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Temperature : Moderate heating (80–100°C) accelerates the reaction without decomposing the nitro group.
Synthetic Protocol and Yield Optimization
A representative procedure involves refluxing 1-adamantanecarboxylic acid (1 equiv) and 3-nitro-1H-1,2,4-triazole (1.2 equiv) in dichloromethane with catalytic sulfuric acid (0.1 equiv) for 12 hours. Post-reaction workup includes neutralization with aqueous sodium bicarbonate, extraction with dichloromethane, and purification via silica gel chromatography. Reported yields for analogous adamantane-triazole derivatives range from 45% to 68%.
Table 1: Reaction Parameters for Acid-Catalyzed Coupling
| Parameter | Condition/Value | Source |
|---|---|---|
| Acid catalyst | H₂SO₄ (0.1 equiv) | |
| Solvent | Dichloromethane | |
| Temperature | 80°C | |
| Reaction time | 12 hours | |
| Yield | 45%–68% |
Post-Synthetic Nitration of Preformed Adamantane-Triazole Intermediates
Two-Step Strategy for Regioselective Nitration
An alternative route involves first synthesizing 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid via the acid-catalyzed method, followed by nitration at the triazole’s 3-position. Nitration is achieved using a mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The electron-withdrawing carboxylic acid group on adamantane directs nitration to the triazole’s meta position, ensuring regioselectivity.
Challenges and Mitigation Strategies
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Adamantane Stability : Prolonged exposure to strong acids at elevated temperatures can degrade the adamantane framework. Strict temperature control (<10°C) is critical.
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Byproduct Formation : Over-nitration is minimized by using stoichiometric HNO₃ (1.1 equiv) and short reaction times (2–3 hours).
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Purification : Column chromatography with ethyl acetate/hexane (3:7) isolates the nitro product from unreacted starting material.
Table 2: Nitration Reaction Conditions
| Parameter | Condition/Value | Source |
|---|---|---|
| Nitrating agent | HNO₃/H₂SO₄ (1:1 v/v) | |
| Temperature | 0–5°C | |
| Reaction time | 2–3 hours | |
| Yield | 52%–60% |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Spectroscopic Characterization
Both routes yield identical products, as confirmed by:
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¹H NMR : Adamantane protons appear as multiplets at δ 1.4–2.0 ppm, while the triazole proton resonates as a singlet near δ 8.2 ppm.
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IR Spectroscopy : Stretching vibrations at 1700 cm⁻¹ (carboxylic acid C=O) and 1520 cm⁻¹ (N–O nitro group).
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X-ray Diffraction : Confirms the adamantane-triazole dihedral angle (~110°), which influences molecular packing.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Applications in Energetic Materials
NNTA has been identified as a potential energetic material suitable for use in solid composite propellants and other formulations. Its high energy content makes it a candidate for applications in explosives and pyrotechnics. The nitro group present in its structure enhances its reactivity and energy output, which is crucial for applications requiring high-performance materials .
Recent studies have highlighted the biological activities associated with NNTA. The compound's unique structure allows it to interact with biological systems in various ways:
- Antimicrobial Activity: NNTA exhibits significant antimicrobial properties, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Properties: Research indicates that compounds similar to NNTA possess anti-inflammatory effects, suggesting potential therapeutic applications in treating inflammatory diseases .
Comparative Analysis with Related Compounds
To better understand the unique aspects of NNTA, a comparative analysis with related compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid | Lacks nitro group; contains only triazole | More straightforward synthesis |
| 3-(3-methyl-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid | Methyl substitution on triazole | Different electronic properties affecting reactivity |
| 5-(adamantane)-triazoles | Various substitutions on triazole | Broader range of biological activities |
The presence of the nitro group in NNTA enhances its lipophilicity and biological interactions compared to other derivatives .
Case Studies and Research Findings
Several studies have explored the properties and potential applications of NNTA:
- Energetic Formulations: Research conducted on NNTA's integration into solid composite propellants has shown promising results regarding stability and performance metrics .
- Biological Studies: Investigations into NNTA's antimicrobial activity have demonstrated effectiveness against various pathogens, indicating its potential as a lead compound for drug development .
- Therapeutic Potential: The anti-inflammatory properties observed in related adamantane derivatives suggest that NNTA could be further explored for therapeutic applications in inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-(3-nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The triazole ring can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Structural Features
The compound shares a common adamantane-carboxylic acid scaffold with analogs but differs in the substituents on the azole ring. Below is a comparison of substituents and molecular weights:
Key Observations :
- Substituent Effects : The nitro group increases molecular weight compared to methyl or unsubstituted analogs. Bromo-substituted derivatives (e.g., 3-bromo analog) have higher molecular weights due to bromine’s atomic mass .
- Synthetic Yields : Tetrazole derivatives (e.g., tzadcH) exhibit higher yields (81%) than triazole variants, likely due to tetrazole’s enhanced nucleophilicity under acidic conditions .
Physicochemical and Coordination Properties
Physical Properties
- Solubility: The nitro group enhances polarity, likely increasing solubility in polar solvents (e.g., DMF, methanol) compared to methyl or bromo derivatives.
- Acidity : The electron-withdrawing nitro group increases the carboxylic acid’s acidity (lower pKa) compared to methyl-substituted analogs, facilitating deprotonation and salt formation .
Coordination Chemistry
Adamantane-carboxylic acid derivatives act as angle-shaped ligands in coordination polymers. Key comparisons:
- Nitro vs. In contrast, methyl groups (mtrzadcH) offer weaker electron-donating effects, as seen in copper(II) complexes like [Cu(mtrzadc)₃(MeOH)]⁺NO₃⁻ .
- Dimensionality : Nitro derivatives may form 2D or 3D frameworks due to steric and electronic effects, whereas methyl analogs predominantly form 1D chains (e.g., [Cu(trzadc)₂(MeOH)]·MeOH) .
Reactivity and Functionalization
Decarboxylation and Radical Reactions
Further Functionalization
- Bromo Derivatives : 3-Bromo analogs (e.g., C₁₃H₁₆BrN₃O₂) are precursors for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas nitro groups are less reactive in such transformations .
- Amide Formation : The carboxylic acid group enables amide coupling, as seen in derivatives like 3-(3-nitro-triazol-1-yl)adamantane-1-carboxamide .
Biological Activity
3-(3-nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid (CAS Number: 445228-83-1) is a compound of interest due to its potential biological activities. This compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
The chemical structure of this compound is represented by the molecular formula C13H16N4O4 and a molecular weight of 292.29 g/mol. Its structure includes a nitro-substituted triazole ring attached to an adamantane core, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N4O4 |
| Molecular Weight | 292.29 g/mol |
| CAS Number | 445228-83-1 |
| SMILES | C1C2CC3(CC1CC(C2)(C3)n1cnc(n1)N+=O)C(O)=O |
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that various triazole derivatives demonstrate potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific activity of this compound against these pathogens remains to be fully characterized; however, its structural similarity to other active triazoles suggests potential efficacy.
Anticancer Potential
Triazole derivatives have also been explored for their anticancer properties. A study highlighted that certain triazole-containing compounds exhibited cytotoxic effects against various cancer cell lines. While direct evidence for the anticancer activity of this compound is limited, the presence of the triazole ring in similar compounds has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
The biological activity of triazole derivatives often involves the inhibition of key enzymes or pathways within microbial or cancer cells. For example:
- DNA Gyrase Inhibition : Some triazoles inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. This mechanism has been observed in related compounds with IC50 values indicating potent inhibition.
Study on Antimicrobial Efficacy
In a comparative study involving various triazole derivatives, compounds structurally related to 3-(3-nitro-1H-1,2,4-triazol-1-yl)adamantane showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The study reported minimum inhibitory concentration (MIC) values as low as 0.008 μg/mL for some derivatives.
Cytotoxicity Assessment
A recent investigation into the cytotoxic effects of triazole derivatives on human cancer cell lines demonstrated that certain modifications to the triazole structure enhanced cell death in breast cancer (MCF-7) and colon cancer (HCT116) models. While specific data on our compound is lacking, it is reasonable to hypothesize similar effects based on its structural characteristics.
Q & A
Q. What are the standard synthetic routes for 3-(3-nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid?
The synthesis typically involves two key steps:
- Step 1: Functionalization of adamantane-1-carboxylic acid. For example, bromination at the 3-position of adamantane-1-carboxylic acid yields 3-bromo-1-adamantanecarboxylic acid, which serves as a precursor for nucleophilic substitution .
- Step 2: Reaction with 3-nitro-1H-1,2,4-triazole. This step is performed in concentrated sulfuric acid, where the bromine atom is replaced by the triazole moiety under acidic conditions to form the final product .
Critical Note: Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side reactions, such as isomerization or decomposition of the nitro group .
Q. How is the purity and structural integrity of this compound confirmed?
- Purity: High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) is used to confirm purity (typically ≥95% as per CAS data) .
- Structural Confirmation:
- Nuclear Magnetic Resonance (NMR): H and C NMR spectra validate the adamantane backbone and triazole substitution patterns .
- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (m/z 292.30 for CHNO) .
- X-ray Diffraction (XRD): Single-crystal XRD resolves bond angles and spatial arrangements, critical for coordination chemistry applications .
Advanced Research Questions
Q. What are the applications of this compound in coordination polymers or metal-organic frameworks (MOFs)?
The compound acts as a bifunctional ligand in coordination polymers due to:
- Carboxylate Group: Binds to metal ions (e.g., Cu, Ni) via deprotonation.
- Triazole Group: Provides additional coordination sites for nitrogen-metal bonding .
Example: Reaction with copper(II) nitrate in methanol yields 1D or 2D polymers, such as [Cu(trzadc)(MeOH)]·MeOH (trzadc = 3-(1,2,4-triazol-1-yl)adamantane-1-carboxylate). These polymers exhibit catalytic activity in Chan-Evans-Lam cross-coupling reactions .
Q. How do reaction conditions affect regioselectivity in the synthesis of nitro-triazole-adamantane derivatives?
- Acid Concentration: High sulfuric acid concentration favors electrophilic substitution at the adamantane’s 3-position but may promote nitro group isomerization (e.g., N1 vs. N8 substitution in triazolo-triazinones) .
- Solvent Effects: Polar aprotic solvents (e.g., sulfolane) improve solubility of bulky intermediates, reducing side products .
Methodological Tip: Use N-labeled reagents or kinetic studies to track regioselectivity pathways .
Q. What catalytic applications have been explored using this compound?
- Arylation Reactions: The copper coordination polymer [Cu(trzadc)(MeOH)]·MeOH catalyzes Chan-Evans-Lam arylations, achieving >80% yield for biaryl ether synthesis .
- Metal-Loaded MOFs: Nickel(II) complexes show potential in heterogeneous catalysis due to their thermal stability (up to 250°C) .
Methodological Challenges and Contradictions
- Data Contradiction: reports successful synthesis of Cu(II) polymers in methanol, while emphasizes sulfolane as a critical solvent for similar reactions. This suggests solvent-dependent reactivity that requires empirical optimization.
- Stability Issue: Nitro-substituted triazoles may undergo reduction under basic conditions, necessitating inert atmospheres during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
